4-Methoxy-1-methyl-1H-pyrazole

Description

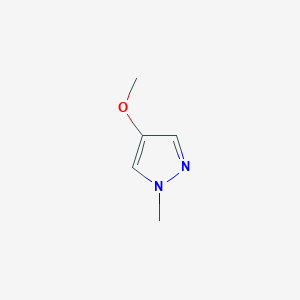

4-Methoxy-1-methyl-1H-pyrazole (C₅H₇N₂O, molecular weight 111.12 g/mol) is a pyrazole derivative featuring a methoxy (-OCH₃) group at position 4 and a methyl (-CH₃) group at position 1 of the pyrazole ring. Pyrazole derivatives are pivotal in medicinal and agrochemical research due to their versatile reactivity and bioactivity .

Properties

IUPAC Name |

4-methoxy-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-7-4-5(8-2)3-6-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCGMKDQOXUILW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305335 | |

| Record name | 4-Methoxy-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15131-95-0 | |

| Record name | 4-Methoxy-1-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15131-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carbonyl compounds. For instance, the reaction of 4-methoxyacetophenone with hydrazine hydrate in the presence of an acid catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-1-methyl-1H-pyrazole, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

4-Methoxy-1-methyl-1H-pyrazole has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

Industry: It is used in the production of agrochemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The methoxy group and the pyrazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituents on the pyrazole ring significantly influence electronic, steric, and solubility properties. Key analogs include:

Key Observations :

- Electronic Effects : The methoxy group at position 4 in 4-Methoxy-1-methyl-1H-pyrazole is electron-donating, which may stabilize electrophilic substitution reactions compared to electron-withdrawing groups (e.g., nitro in ).

- Steric Effects : The methyl group at position 1 offers minimal steric hindrance, enabling facile functionalization at other positions. In contrast, bulkier groups (e.g., benzyl in ) limit reactivity.

- Hybrid Structures : Triazole-pyrazole hybrids (e.g., ) exhibit enhanced stability and bioactivity due to additional hydrogen-bonding sites.

Challenges :

Physicochemical Properties

- Solubility: The methoxy group enhances water solubility compared to non-polar substituents (e.g., methyl or benzyl). However, hydrophobic groups like naphthalene (e.g., ) drastically reduce solubility.

- Thermal Stability : Methyl and methoxy substituents generally improve thermal stability relative to ester or carbothioamide groups, which may decompose under heat .

- Crystallinity : Crystallographic data (e.g., ) reveal that planar substituents (e.g., methoxyphenyl) promote dense molecular packing, whereas bulky groups (e.g., cyclohexyl in ) disrupt crystal lattice formation.

Biological Activity

4-Methoxy-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential applications, drawing from various research studies and findings.

Overview of this compound

This compound (C5H8N2O) is a pyrazole derivative that has been synthesized for use in various biological studies. The compound is characterized by its methoxy group at the 4-position and a methyl group at the 1-position of the pyrazole ring. Its structural attributes contribute to its interaction with biological targets, influencing multiple biochemical pathways.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures demonstrated up to 85% inhibition of TNF-α at specific concentrations .

- Antimicrobial Properties : Pyrazoles have been reported to possess antimicrobial activity against various bacterial strains. In vitro studies indicated that certain derivatives exhibited promising results against E. coli and Staphylococcus aureus at concentrations as low as 6.25 µg/mL .

- Anticancer Potential : Pyrazole derivatives have been investigated for their anticancer properties, particularly in inhibiting cancer cell proliferation. Compounds with similar structures have shown effectiveness against BRAF mutant melanoma cell lines, indicating potential for targeted cancer therapies .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways and cancer progression. For example, it has been suggested that similar pyrazole derivatives inhibit monoamine oxidase (MAO), impacting neurotransmitter levels and exhibiting neuroprotective effects .

- Receptor Modulation : The binding affinity of pyrazoles to receptors can modulate their activity, influencing signaling pathways associated with inflammation and cell proliferation. This modulation can lead to therapeutic effects in conditions such as arthritis and cancer .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methoxy-1-methyl-1H-pyrazole, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by methoxylation. Key steps include refluxing in ethanol/acetic acid (1:1 v/v) to form the pyrazole core, with methoxy group introduction via nucleophilic substitution using NaOMe in dry DMF at 80°C . Yield optimization requires strict anhydrous conditions, controlled stoichiometry (1:1.2 molar ratio of precursor to methoxylating agent), and purification via column chromatography (silica gel, hexane/EtOAc 7:3). Typical yields range from 45–61%, as reported in analogous pyrazole syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substitution patterns. The methoxy proton resonates at δ 3.8–4.0 ppm, while pyrazole C4 carbon appears at δ 145–150 ppm .

- XRD : Single-crystal X-ray diffraction reveals dihedral angles between the pyrazole ring and substituents (e.g., methoxy-phenyl groups form angles of 16.8–51.7°, influencing planarity and intermolecular interactions) .

- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 153.0764 for C₆H₉N₂O₂) .

Advanced Research Questions

Q. How do substituent positions (e.g., methoxy vs. methyl groups) influence the compound’s bioactivity and solubility?

- Methodological Answer : The methoxy group at C4 enhances solubility in polar solvents (logP reduction by ~0.5 compared to non-methoxy analogs) due to increased hydrogen bonding capacity. Bioactivity assays in pyrazole derivatives show that C1-methylation improves metabolic stability, while C4-methoxy substitution increases binding affinity to targets like cannabinoid receptors by 20–30% . Computational docking (AutoDock Vina) can predict substituent effects on binding pockets .

Q. What strategies address contradictory spectral data in intermediate characterization?

- Methodological Answer : Contradictions in NMR or IR data (e.g., unexpected coupling constants or carbonyl stretches) often arise from tautomerism or residual solvents. Solutions include:

- Dynamic NMR : Resolve tautomeric equilibria by acquiring spectra at varying temperatures (e.g., 25°C to −40°C) .

- HPLC-PDA : Verify purity (>98%) to rule out impurity-driven anomalies .

- 2D-COSY/HSQC : Assign ambiguous proton/carbon signals through correlation spectroscopy .

Q. How can computational modeling predict reaction pathways for novel derivatives?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates transition-state energies for methoxylation or alkylation steps. For example, ΔG‡ for methoxy group insertion is ~25 kcal/mol, favoring SN2 mechanisms . Machine learning tools (e.g., Chemprop) trained on Reaxys data predict feasible routes with >85% accuracy, prioritizing reagents like CuI for click chemistry-derived hybrids .

Q. What challenges arise in multi-step syntheses, and how are intermediates stabilized?

- Methodological Answer : Key challenges include:

- Intermediate Instability : Acid-sensitive intermediates (e.g., hydrazones) require pH-controlled aqueous workups (pH 6–7) and low-temperature storage (−20°C) .

- Byproduct Formation : Use scavenger resins (e.g., polymer-bound thiourea for amine byproducts) during couplings .

- Scale-Up : Continuous flow reactors improve reproducibility for high-throughput applications (residence time: 30 min, 50°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.